2-Amino-4-(trifluoromethoxy)benzonitrile
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Overview
Description
2-Amino-4-(trifluoromethoxy)benzonitrile is an organic compound characterized by the presence of an amino group, a trifluoromethoxy group, and a benzonitrile moiety
Mechanism of Action
Mode of Action
It is known that the compound can participate in various chemical reactions, which may influence its interaction with its targets .
Result of Action
It is known that the compound can serve as a starting material in the synthesis of benzimidazoles, which can act as potential candidates in the treatment of breast cancer due to their ability to inhibit the growth of endothelial cells .
Biochemical Analysis
Biochemical Properties
2-Amino-4-(trifluoromethoxy)benzonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can serve as a starting material in the synthesis of benzimidazoles, which are potential candidates for the treatment of breast cancer due to their ability to inhibit the growth of endothelial cells . The interactions between this compound and these biomolecules are primarily based on its ability to form stable complexes and its reactivity towards specific functional groups.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with endothelial cells can lead to the inhibition of cell growth, which is a crucial factor in cancer treatment . Additionally, its impact on gene expression and cellular metabolism can result in altered cellular functions, which may be beneficial or detrimental depending on the context of its use.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can inhibit specific enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to changes in metabolic pathways and cellular processes, ultimately affecting cell function and viability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can have different biochemical properties and effects . Long-term exposure to this compound in in vitro or in vivo studies can lead to cumulative effects on cellular function, which need to be carefully monitored.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of cancer cell growth. At higher doses, it can cause toxic or adverse effects, including potential damage to healthy cells and tissues . Threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s ability to inhibit certain enzymes can lead to the accumulation or depletion of specific metabolites, thereby affecting overall metabolic balance . Understanding these metabolic pathways is crucial for predicting the compound’s effects on cellular function and developing effective therapeutic strategies.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions determine the compound’s bioavailability and its ability to reach target sites within the cell.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biochemical effects, making it an important factor to consider in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(trifluoromethoxy)benzonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the trifluoromethylation of a suitable aromatic precursor, followed by nitrile formation and subsequent amination. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-(trifluoromethoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include nitro derivatives, primary amines, and various substituted benzonitriles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-4-(trifluoromethoxy)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a precursor in the development of novel materials.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties
Comparison with Similar Compounds
- 4-Amino-2-(trifluoromethyl)benzonitrile
- 3-(Trifluoromethyl)benzonitrile
- 4-(Trifluoromethyl)benzonitrile
Comparison: Compared to these similar compounds, 2-Amino-4-(trifluoromethoxy)benzonitrile is unique due to the presence of both an amino group and a trifluoromethoxy group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-amino-4-(trifluoromethoxy)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)14-6-2-1-5(4-12)7(13)3-6/h1-3H,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMPXTDNCULSNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.